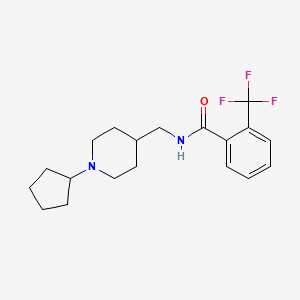
N-((1-环戊基哌啶-4-基)甲基)-2-(三氟甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a cyclopentyl group and a trifluoromethyl group attached to a benzamide moiety. Its unique structure makes it an interesting subject for research in medicinal chemistry and pharmacology.
科学研究应用
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.
Biology: The compound is used in research to understand its effects on cellular processes and signaling pathways.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules with pharmaceutical or agrochemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the cyclopentyl group, and attachment of the trifluoromethylbenzamide moiety. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the selection of appropriate catalysts and reagents is crucial for efficient large-scale synthesis.
化学反应分析
Types of Reactions
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
作用机制
The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
N-(piperidin-4-yl)benzamide derivatives: These compounds share a similar core structure and are known for their biological activities, including activation of hypoxia-inducible factor 1 pathways.
Indole derivatives: These compounds also exhibit a wide range of biological activities and are structurally related due to the presence of aromatic rings and nitrogen-containing moieties.
Uniqueness
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its pharmacokinetic properties and biological activity. This makes it a valuable compound for further research and development in medicinal chemistry.
属性
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N2O/c20-19(21,22)17-8-4-3-7-16(17)18(25)23-13-14-9-11-24(12-10-14)15-5-1-2-6-15/h3-4,7-8,14-15H,1-2,5-6,9-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCMWAQIMHTVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
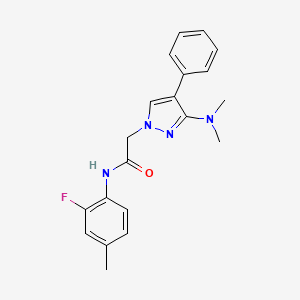
![N-[2-[Methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2820825.png)
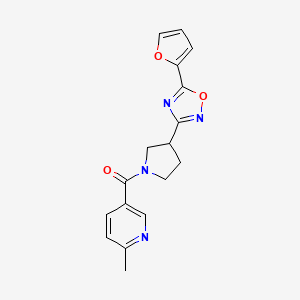
![N-(1,3-benzodioxol-5-yl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2820828.png)
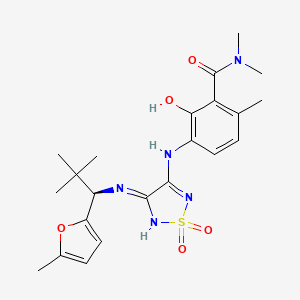
![1-(2-(5-Chloro-2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2820830.png)
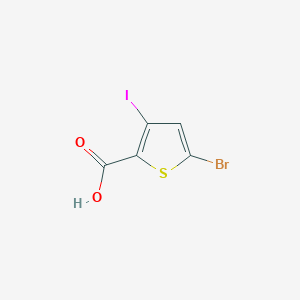
![2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2820832.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2820833.png)
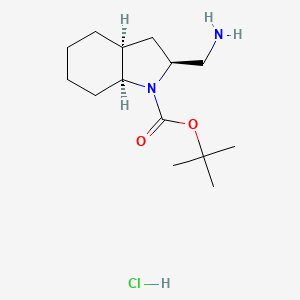
![2-(3-Chlorophenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2820840.png)
![N-[4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]acetamide](/img/structure/B2820841.png)
acetyl}amino)benzoate](/img/structure/B2820842.png)
![N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-2-(trifluoromethyl)benzamide](/img/structure/B2820843.png)
